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Compound of Interest

Compound Name:
1-Palmitoyl-2-oleoyl-sn-glycero-3-

PC-d82

Cat. No.: B11939376 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung
Perdeuteriertes 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholin (POPC-d82) ist ein

synthetisches Phospholipid, bei dem Wasserstoffatome durch Deuteriumisotope ersetzt

wurden. Diese Isotopenmarkierung ist für die Neutronenstreuung von unschätzbarem Wert,

einer leistungsstarken Technik zur Untersuchung der Struktur und Dynamik von biologischen

Makromolekülen im Nanometerbereich.[1][2] Der Hauptvorteil der Deuterierung liegt im

signifikant unterschiedlichen kohärenten Neutronenstreulängenquerschnitt von Deuterium im

Vergleich zu Protium (dem häufigsten Wasserstoffisotop).[3][4] Diese Eigenschaft ermöglicht

die Anwendung von "Kontrastvariation" oder "Contrast Matching", einer Methode, bei der die

Streulängendichte (Scattering Length Density, SLD) des Lösungsmittels (typischerweise ein

Gemisch aus H₂O und D₂O) so angepasst wird, dass sie der SLD einer bestimmten

Komponente in einem mehrkomponentigen System entspricht, wodurch diese Komponente für

Neutronen "unsichtbar" wird.[5][6][7]

POPC-d82 ist besonders nützlich, da seine Acylketten eine Streulängendichte aufweisen, die

sehr nahe an der von schwerem Wasser (D₂O) liegt.[1][8] Dies ermöglicht es Forschern, die

Lipiddoppelschicht effektiv "auszublenden", um die Streuung von in die Membran eingebetteten

oder an sie gebundenen Proteinen zu isolieren und deren Struktur und Konformation in einer

nativen, membranähnlichen Umgebung zu untersuchen.[9][10]
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Anwendungen
Die Verwendung von deuterierten Lipiden wie POPC-d82 ist entscheidend für die

Untersuchung von:

Struktur von Membranproteinen: Durch das Kontrastmatching der Lipiddoppelschicht kann

die Form und Konformation von Membranproteinen in situ bestimmt werden, was mit

anderen Methoden oft schwierig ist.[4][9]

Protein-Lipid-Wechselwirkungen: Die Technik ermöglicht die Untersuchung, wie Proteine in

die Membran eindringen, sich an sie binden oder ihre Struktur verändern.[3]

Struktur von Lipid-Nanopartikeln: SANS in Kombination mit Kontrastvariation wird zur

Charakterisierung von Lipid-basierten Arzneimittelträgersystemen wie Liposomen eingesetzt.

[11]

Lipid-Domänen und Flöße (Rafts): SANS kann laterale Inhomogenitäten und die Bildung von

Lipid-Domänen in Modellmembranen aufdecken.[12]

Membrandynamik: Neutronen-Spin-Echo-Experimente (NSE) können, unter Verwendung

von spezifisch deuterierten Lipiden, Einblicke in die Dynamik von Membranen, wie z.B.

Biegemoduln und Undulationen, geben.[13]

Quantitative Daten: Streulängendichten (SLD)
Die Effektivität der Kontrastvariation hängt von den SLD-Werten der beteiligten Komponenten

ab. Die nachstehende Tabelle fasst die berechneten SLD-Werte für POPC-d82 und verwandte

Substanzen zusammen.
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Substanz
Chemische
Formel

Molekularvolu
men (Å³)

SLD (ρ) x 10⁻⁶
(Å⁻²)

Anmerkungen
/ Referenzen

POPC-d82

(perdeuteriert)
C₄₇H₃₀D₈₂NO₈P ~1300 ~7.0 - 8.11

Die Acylketten

sind eng an D₂O

angepasst.[1][5]

[8]

POPC (protiert) C₄₇H₈₂NO₈P ~1300 ~0.29

DMPC-d54

(Ketten

deuteriert)

C₃₆H₁₈D₅₄NO₈P ~1075 5.394

Zum Vergleich;

DMPC ist ein

gesättigtes Lipid.

[12]

Schweres

Wasser (D₂O)
D₂O ~30.3 6.34 - 6.40

Hohe SLD, wird

als Lösungsmittel

verwendet, um

protiierte

Komponenten

hervorzuheben.

[5][14]

Leichtes Wasser

(H₂O)
H₂O ~30.3 -0.56

Negative SLD,

wird verwendet,

um den Kontrast

anzupassen.[5]

[14]

Typisches

Protein (protiert)

Durchschnittliche

Zusammensetzu

ng

Variabel ~2.0 - 2.5

Kontrast

zwischen dem

von H₂O und

D₂O.

Silizium

(Substrat)
Si 2.07

Häufig als

Substrat für die

Neutronenreflekt

ometrie

verwendet.
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Visualisierungen von Arbeitsabläufen und Prinzipien
Die folgenden Diagramme illustrieren das Kernprinzip und die experimentellen Arbeitsabläufe

bei der Verwendung von POPC-d82 in der Neutronenstreuung.

Szenario 1: Protiertes POPC in D₂O Szenario 2: POPC-d82 in D₂O (Contrast Matching)

Protiertes
POPC Bilayer

(ρ ≈ 0.29)

Protiertes
Protein

(ρ ≈ 2.2)

POPC-d82
Bilayer

(ρ ≈ 7.0)

Lösungsmittel
100% D₂O
(ρ ≈ 6.34)

Protiertes
Protein

(ρ ≈ 2.2)

Lösungsmittel
~90-100% D₂O

(ρ ≈ 6.34)

Ergebnis: Hoher Kontrast für Bilayer und Protein.
Beide Komponenten streuen stark.

Ergebnis: Bilayer ist 'unsichtbar' (kontrastangepasst).
Nur das Protein streut stark.

Δρ ≈ 0
(Kein Kontrast)

cluster_deuteratedcluster_protiated

Click to download full resolution via product page

Abbildung 1: Prinzip der Kontrastvariation mit POPC-d82 zur Isolierung des Proteinsignals.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b11939376?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11939376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimenteller Arbeitsablauf für SANS

1. Probenvorbereitung

2. SANS-Messung

3. Datenanalyse

POPC-d82 in Chloroform lösen

Lösungsmittel verdampfen
(Lipidfilm)

Rehydrierung in D₂O-Puffer

Extrusion zur Bildung von
Unilamellaren Vesikeln (LUVs)

Inkubation mit protiertem
Protein zur Rekonstitution

Probe in Quarzküvette
platzieren

Datenaufnahme am
SANS-Instrument

Messung bei verschiedenen
H₂O/D₂O-Verhältnissen (optional)

Hintergrundsubtraktion
(Pufferstreuung)

Anpassung der Streudaten
an ein Strukturmodell

(z.B. Kern-Schale-Modell)

Bestimmung von Radius,
Form und Aggregationszustand

des Proteins

Click to download full resolution via product page

Abbildung 2: Allgemeiner Arbeitsablauf für ein SANS-Experiment mit POPC-d82 und einem

Membranprotein.
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Experimenteller Arbeitsablauf für Neutronenreflektometrie (NR)

1. Probenvorbereitung

2. NR-Messung

3. Datenanalyse

Reinigung des
Silizium-Substrats

Herstellung von POPC-d82
Vesikeln in D₂O-Puffer

Vesikelfusion auf dem Substrat
zur Bildung einer gestützten

Lipiddoppelschicht (SLB)

Spülen mit Puffer zur
Entfernung ungebundener Vesikel

Messung der reinen
POPC-d82-Doppelschicht

Injektion der Proteinlösung
in die Messzelle

Inkubation zur Bindung/
Insertion des Proteins

Messung der Reflektivität
des Protein-Lipid-Systems

Anpassung der Reflektivitätskurven
an ein Schichtmodell

Erstellung des SLD-Profils
senkrecht zur Oberfläche

Bestimmung von Schichtdicke,
Zusammensetzung und Position

des Proteins

Click to download full resolution via product page

Abbildung 3: Allgemeiner Arbeitsablauf für ein Neutronenreflektometrie-Experiment mit POPC-

d82.

Detaillierte Experimentelle Protokolle
Protokoll 1: Small-Angle Neutron Scattering (SANS) zur
Untersuchung eines Membranproteins in POPC-d82-
Vesikeln
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Dieses Protokoll beschreibt die Untersuchung der Gesamtform und des

Oligomerisierungszustands eines protierten Membranproteins, das in Vesikel aus POPC-d82

rekonstituiert wurde.

1. Materialien:

POPC-d82 (perdeuteriert)

Protiertes, gereinigtes Membranprotein von Interesse

Chloroform (spektroskopische Qualität)

D₂O-basierter Puffer (z.B. 20 mM HEPES, 150 mM NaCl, pD 7.4)

Mini-Extruder-Set mit Polycarbonatmembranen (z.B. 100 nm Porengröße)

Rotationsverdampfer oder Stickstoffstrom

Ultraschallbad

2. Herstellung von POPC-d82 Large Unilamellar Vesicles (LUVs):

Lösen Sie eine bekannte Menge POPC-d82 in Chloroform in einem Rundkolben auf.

Entfernen Sie das Chloroform unter einem sanften Stickstoffstrom oder mittels eines

Rotationsverdampfers, um einen dünnen Lipidfilm an der Wand des Kolbens zu erzeugen.

Trocknen Sie den Film für mindestens 2 Stunden unter Hochvakuum, um alle

Lösungsmittelreste zu entfernen.

Rehydrieren Sie den Lipidfilm mit dem D₂O-Puffer, um eine Endkonzentration von 5-10

mg/mL Lipid zu erreichen. Vortexen Sie die Suspension kräftig.

Führen Sie die Suspension durch 5-7 Gefrier-Auftau-Zyklen (flüssiger Stickstoff und warmes

Wasserbad), um die Lamellarität zu verbessern.

Extrudieren Sie die Suspension mindestens 21 Mal durch eine Polycarbonatmembran mit

100 nm Porendurchmesser unter Verwendung eines Mini-Extruders, um eine homogene
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Population von LUVs zu erzeugen.[12]

3. Rekonstitution des Membranproteins:

Mischen Sie die POPC-d82-LUV-Suspension mit der gereinigten Proteinlösung in einem

gewünschten Lipid-zu-Protein-Molverhältnis (z.B. 50:1 bis 200:1).

(Optional, je nach Protein) Fügen Sie eine geringe Menge eines milden Detergens (z.B.

DDM) hinzu, um die Insertion des Proteins zu erleichtern, und entfernen Sie es anschließend

durch Dialyse oder mit Bio-Beads.

Inkubieren Sie die Mischung für mehrere Stunden bei einer geeigneten Temperatur.

4. SANS-Messung:

Übertragen Sie die Proben (Protein-in-Vesikel-Suspension, leere Vesikel als Kontrolle, Puffer

als Hintergrund) in Quarzküvetten (typischerweise 1-2 mm Schichtdicke).[15]

Führen Sie die SANS-Messungen bei einer kontrollierten Temperatur durch.[15]

Sammeln Sie die Streudaten über einen geeigneten Bereich des Streuvektors q

(typischerweise 0.003 - 0.5 Å⁻¹).[16]

Messen Sie die Pufferlösung separat für die Hintergrundsubtraktion.

5. Datenanalyse:

Reduzieren Sie die Rohdaten und subtrahieren Sie die Pufferstreuung.

Da das POPC-d82 in 100% D₂O nahezu kontrastangepasst ist, repräsentiert das

verbleibende Streusignal hauptsächlich das protiierte Protein.

Analysieren Sie die Streukurve I(q) vs. q, um den Trägheitsradius (Rg) und die

Vorwärtsstreuung I(0) zu bestimmen, was Rückschlüsse auf die Größe und das

Molekulargewicht des Proteins in der Membran ermöglicht.[5]
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Protokoll 2: Neutronenreflektometrie (NR) zur
Untersuchung der Proteinbindung an eine gestützte
POPC-d82-Doppelschicht
Dieses Protokoll beschreibt die Untersuchung der Struktur einer an eine Membran gebundenen

peripheren Proteindomäne.

1. Materialien:

POPC-d82

Poliertes Silizium-Einkristall-Substrat (Si-Wafer)

Piranha-Lösung (H₂SO₄/H₂O₂) oder Plasma-Reiniger

D₂O- und H₂O-basierte Puffer

Vesikel-Suspension (hergestellt wie in Protokoll 1, Schritt 2)

Gereinigtes, protiertes Protein von Interesse

2. Herstellung der gestützten Lipiddoppelschicht (SLB):

Reinigen Sie den Si-Wafer gründlich, um eine hydrophile Siliziumoxidschicht zu erzeugen

(z.B. mit Piranha-Lösung – EXTREME VORSICHT – oder in einem Plasma-Reiniger).

Montieren Sie den sauberen Wafer in einer Flüssigkeitszelle für die NR-Messung.

Injizieren Sie die POPC-d82-LUV-Suspension (typischerweise in D₂O-Puffer) in die Zelle. Die

Vesikel werden spontan auf der hydrophilen Oberfläche rupturieren und zu einer

kontinuierlichen, gestützten Doppelschicht fusionieren.[17]

Inkubieren Sie für ca. 30-60 Minuten.

Spülen Sie die Zelle gründlich mit D₂O-Puffer, um überschüssige Vesikel zu entfernen.

3. NR-Messung:
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Führen Sie eine erste NR-Messung der reinen POPC-d82-Doppelschicht in reinem D₂O-

Puffer durch. Dies dient als Referenz.

Tauschen Sie den Puffer in der Zelle gegen einen anderen Kontrast aus (z.B. reines H₂O

oder eine 50:50-Mischung), und messen Sie erneut. Die Verwendung mehrerer Kontraste

schränkt das Strukturmodell stark ein.

Injizieren Sie nach der Charakterisierung der reinen Doppelschicht die Proteinlösung (in

einem der Puffer) in die Zelle.

Lassen Sie das Protein für eine ausreichende Zeit inkubieren, um an die Membran zu

binden.

Messen Sie die Reflektivität des Protein-Lipid-Komplexes bei mehreren

Lösungsmittelkontrasten.

4. Datenanalyse:

Die Reflektivitätsdaten werden als Funktion des Impulsübertrags senkrecht zur Oberfläche

(Qz) aufgetragen.

Passen Sie die Reflektivitätskurven (für jeden Kontrast) gleichzeitig an ein Schichtmodell an.

Dieses Modell teilt die Grenzfläche in dünne Schichten (z.B. Siliziumoxid, Wasser-Schicht,

Lipid-Kopfgruppen, Lipid-Schwänze, gebundenes Protein) auf, denen jeweils eine Dicke,

eine SLD und eine Rauheit zugewiesen werden.

Das Ergebnis ist ein SLD-Profil senkrecht zur Membran, das die Dicke der Doppelschicht

und die Position, Bedeckung und Dicke der gebundenen Proteinschicht mit Sub-Nanometer-

Auflösung zeigt.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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